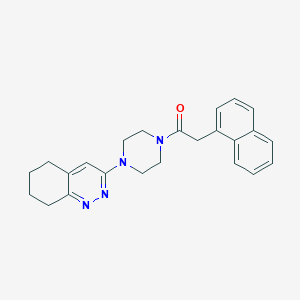

![molecular formula C11H10FN3O B2490848 N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide CAS No. 910443-44-6](/img/structure/B2490848.png)

N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide involves various chemical reactions, leading to compounds with potential anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substituted acetamides, revealing a series of reactions that confirmed the chemical structures through 1H NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

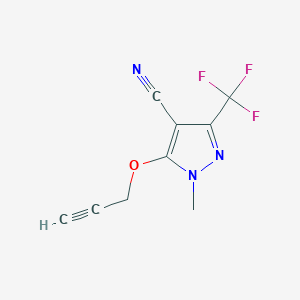

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic methods. For example, the structure of some newly synthesized derivatives was confirmed by 1H NMR, FTIR, MS, and elemental analysis, providing insights into the acidity constants and protonation behaviors of these compounds (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives have shown the formation of complex structures with significant antioxidant activity. Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, demonstrating their coordination with Co(II) and Cu(II) ions and highlighting the effect of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties, such as crystallization and molecular packing, have been studied in related compounds. Sethusankar et al. (2002) discussed the crystal structure of a closely related compound, highlighting the planarity of the imidazolidine-2,4-dione system and the intermolecular hydrogen bonds forming cyclic dimers (Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and antimicrobial activity, have been explored in various studies. Parikh and Joshi (2014) synthesized a series of oxadiazole derivatives, evaluating their antimicrobial properties and demonstrating the significant role of fluorine atoms in enhancing antimicrobial potency (Parikh & Joshi, 2014).

Wissenschaftliche Forschungsanwendungen

Antitumor Activities

N-[4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide derivatives have been extensively researched for their antitumor activities. For instance, the synthesis of novel imidazole acyl urea derivatives, acting as Raf kinase inhibitors, revealed significant antitumor activities against human gastric carcinoma cell lines, with certain derivatives exhibiting inhibitory activities similar to Sorafenib (Y. Zhu, 2015). Additionally, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings showed considerable anticancer activity against some cancer cell lines, highlighting the compound's potential as a pharmacophore for cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Catalytic Applications

Research on the biomimetic ligand N-[2-(1H-imidazol-4-yl)-ethyl]-2-({[2-(1H-imidazol-4-yl)-ethylcarbamoyl]-methyl}-amino)-acetamide, a derivative of this compound, has demonstrated its effectiveness as a catalyst for alkene epoxidation with H2O2. This indicates the compound's potential utility in organic synthesis and industrial processes (Alexia Serafimidou, A. Stamatis, M. Louloudi, 2008).

Antifungal and Antibacterial Activities

Imidazole derivatives have shown significant antifungal and antibacterial activities. A study on 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives revealed promising activity against Candida albicans and Candida krusei, indicating their potential as antifungal agents (Firuze Diyar Altındağ et al., 2017). Moreover, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives exhibited anticonvulsant activity, adding to the compound's versatility in medical applications (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).

Molecular Modeling and Docking Studies

Imidazothiadiazole analogs synthesized from precursors including this compound have undergone molecular modeling and docking studies to evaluate their anticancer activity. These studies help in understanding the molecular basis of their action against cancer cell lines, providing insights for further optimization and development of effective anticancer drugs (Sraa Abu-Melha, 2021).

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

N-[5-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c1-7(16)14-11-13-6-10(15-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKNTTQUQKQGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)